Amfetaminil

Descripción general

Descripción

Amfetaminil, también conocido como anfetaminil, N-cianobencilanfetamina y AN-1, es un fármaco estimulante derivado de la anfetamina. Fue desarrollado en la década de 1970 y utilizado para el tratamiento de la obesidad, el trastorno por déficit de atención e hiperactividad (TDAH) y la narcolepsia. en gran medida se ha retirado del uso clínico debido a problemas de abuso .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de amfetaminil implica la formación de una base de Schiff entre anfetamina y benzaldehído, lo que da como resultado benzalanfetamina. Este intermedio luego sufre un ataque nucleofílico por un anión cianuro en la imina, similar a la reacción de Strecker, para producir this compound .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están bien documentados en el dominio público. el enfoque general implicaría escalar los métodos de síntesis de laboratorio, asegurando que las condiciones de reacción se optimicen para la producción a gran escala, e implementando pasos de purificación para lograr la calidad del producto deseada.

Análisis De Reacciones Químicas

Tipos de reacciones

El amfetaminil se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones de la molécula de this compound.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución en condiciones apropiadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Attention-Deficit/Hyperactivity Disorder (ADHD)

Amfetaminil is primarily utilized in the treatment of ADHD. Amphetamines enhance the release of neurotransmitters such as dopamine and norepinephrine, improving attention and focus in individuals with ADHD. Lisdexamfetamine, a prodrug of d-amphetamine, is FDA-approved for this purpose and demonstrates a reduced potential for abuse compared to traditional amphetamines .

1.2 Narcolepsy

The compound is also indicated for the treatment of narcolepsy, a condition characterized by excessive daytime sleepiness. Amphetamines help increase wakefulness and reduce episodes of sudden sleep onset .

1.3 Binge Eating Disorder

Lisdexamfetamine is additionally approved for treating binge eating disorder, showcasing the versatility of amphetamines beyond ADHD and narcolepsy .

Clinical Efficacy in ADHD

A study demonstrated that patients receiving lisdexamfetamine showed significant improvements in ADHD symptoms compared to placebo groups. The unique pharmacokinetic profile allowed for sustained efficacy throughout the day with lower abuse potential .

Neuroimaging Studies

Functional magnetic resonance imaging (fMRI) studies have shown that administration of amphetamines increases neuronal activity in specific brain regions associated with attention and motor tasks. For instance, d-amphetamine significantly activated areas involved in auditory processing and motor control during task performance .

Long-Term Effects on Brain Chemistry

Research indicates that repeated amphetamine exposure can lead to neurochemical changes in the brain, including alterations in omega-3 fatty acid levels and oxidative stress markers, which may have implications for long-term use and safety .

Comparative Data Table

Mecanismo De Acción

El amfetaminil actúa como un profármaco de la anfetamina, lo que significa que se metaboliza en el cuerpo para producir anfetamina. El mecanismo de acción implica la liberación de neurotransmisores como la dopamina, la norepinefrina y la serotonina en el cerebro. Esto conduce a concentraciones sinápticas aumentadas de estos neurotransmisores, lo que resulta en efectos estimulantes .

Comparación Con Compuestos Similares

Compuestos similares

Anfetamina: El compuesto parental de amfetaminil, conocido por sus efectos estimulantes.

Metanfetamina: Un estimulante potente con efectos similares pero un mayor potencial de abuso.

Metilfenidato: Utilizado para tratar el TDAH, con un mecanismo de acción diferente.

Efedrina: Un compuesto natural con propiedades estimulantes, utilizado en varios medicamentos.

Singularidad de this compound

El this compound es único debido a su naturaleza de profármaco, que le permite metabolizarse en anfetamina en el cuerpo. Esta propiedad proporciona una liberación controlada del compuesto activo, lo que potencialmente reduce el riesgo de abuso en comparación con la administración directa de anfetamina .

Actividad Biológica

Amfetaminil, a derivative of amphetamine, is a compound that exhibits significant biological activity, particularly as a central nervous system (CNS) stimulant. Its pharmacological effects are primarily mediated through the modulation of neurotransmitter systems, particularly dopamine and norepinephrine. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, clinical implications, and relevant case studies.

This compound functions similarly to other amphetamines by increasing the levels of monoamine neurotransmitters in the synaptic cleft. The primary mechanisms include:

- Inhibition of Reuptake : this compound inhibits the reuptake of dopamine (DA) and norepinephrine (NE) by acting on the dopamine transporter (DAT) and norepinephrine transporter (NET) .

- Vesicular Release : It promotes the release of these neurotransmitters from presynaptic vesicles by reversing the action of vesicular monoamine transporter 2 (VMAT2) .

- Monoamine Oxidase Inhibition : this compound also exhibits weak inhibition of monoamine oxidase (MAO), contributing to increased levels of neurotransmitters .

The net effect is a significant enhancement in dopaminergic and noradrenergic signaling, which is responsible for its stimulant properties.

Pharmacokinetics

This compound is well absorbed through the gastrointestinal tract, with a bioavailability exceeding 75%. Peak plasma concentrations are typically reached within 1-3 hours post-administration . The compound has a high volume of distribution (4 L/kg) and low protein binding (~20%) .

Clinical Applications

This compound has been studied primarily in relation to disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Its stimulant effects can lead to improved attention and reduced impulsivity in ADHD patients. However, it also poses risks for dependency and adverse cardiovascular effects .

Case Studies

-

Stimulant-Induced Psychosis :

A case study reported a patient who developed acute psychosis after excessive use of amphetamines. The patient had been prescribed this compound for ADHD but escalated his dosage without medical supervision. Following hospitalization and treatment with antipsychotics, his symptoms improved significantly over five days . -

Long-term Effects on Cardiac Health :

A longitudinal study examined patients with ADHD treated with amphetamines, including this compound. It highlighted potential cardiovascular risks associated with long-term use, particularly in patients with pre-existing conditions .

Research Findings

Recent studies have explored the genetic basis for variability in response to amphetamines, including this compound. A genome-wide association study identified specific genetic markers that correlate with subjective responses to stimulant drugs, indicating that individual genetic profiles may predict treatment outcomes .

Table 1: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Bioavailability | >75% |

| Volume of Distribution | 4 L/kg |

| Protein Binding | ~20% |

| Peak Plasma Concentration | 1-3 hours |

Table 2: Clinical Findings from Case Studies

| Study Type | Findings |

|---|---|

| Stimulant-Induced Psychosis | Improvement after antipsychotic treatment |

| Long-term Cardiac Effects | Increased cardiovascular risk in long-term users |

Propiedades

IUPAC Name |

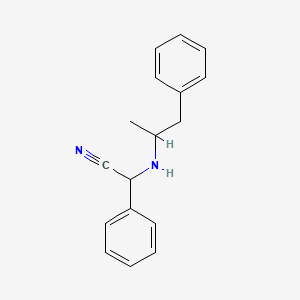

2-phenyl-2-(1-phenylpropan-2-ylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-14(12-15-8-4-2-5-9-15)19-17(13-18)16-10-6-3-7-11-16/h2-11,14,17,19H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHVTCJKAHYEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864783 | |

| Record name | Amphetaminil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17590-01-1 | |

| Record name | Amphetaminil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17590-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfetaminil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017590011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphetaminil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amphetaminil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amfetaminil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMFETAMINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XU0V77JVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.